molecular formula C26H18ClNO4 B12201444 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate

Cat. No.: B12201444
M. Wt: 443.9 g/mol
InChI Key: AADFMXWZGNGALF-YDZHTSKRSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound that features a combination of indole, benzofuran, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties could be leveraged to create materials with specific characteristics and functionalities.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with molecular targets within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of indole, benzofuran, and benzoate moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C26H18ClNO4

Molecular Weight

443.9 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate

InChI

InChI=1S/C26H18ClNO4/c1-15-22(32-26(30)18-8-3-5-9-20(18)27)12-11-19-24(29)23(31-25(15)19)13-16-14-28(2)21-10-6-4-7-17(16)21/h3-14H,1-2H3/b23-13+

InChI Key

AADFMXWZGNGALF-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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